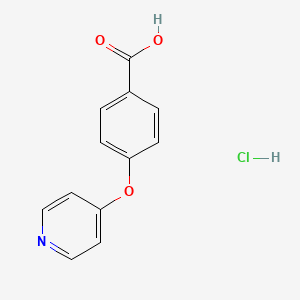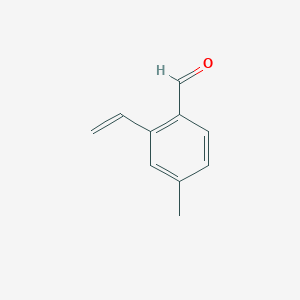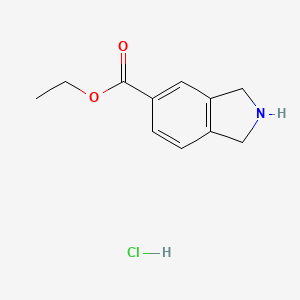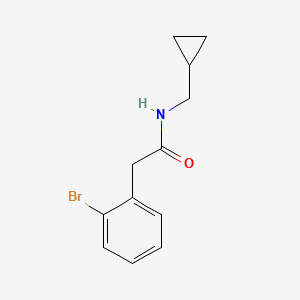![molecular formula C10H15NO2 B1396600 [4-(Dimethoxymethyl)phenyl]methanamine CAS No. 159730-65-1](/img/structure/B1396600.png)
[4-(Dimethoxymethyl)phenyl]methanamine
Overview
Description
“[4-(Dimethoxymethyl)phenyl]methanamine” is a chemical compound with the CAS number 159730-65-1 . It is used in various chemical reactions and has a molecular weight of 181.23 .
Synthesis Analysis
The synthesis of “this compound” involves the use of diacetyl tartaric anhydride and dry DCM. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is then removed in vacuo and the residue taken up in EtOAc .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C10H15NO2/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10H,7,11H2,1-2H3 . Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For instance, it reacts with diacetyl tartaric anhydride in dichloromethane at 0 - 20℃ .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature. It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Mechanism of Action
The mechanism of action of [4-(Dimethoxymethyl)phenyl]methanamine is not yet fully understood. However, it is believed that this compound binds to certain proteins in the cell membrane, causing a change in the conformation of the protein. This change in conformation can then lead to changes in the activity of the protein, which can then lead to changes in the biochemical and physiological effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo studies. In vitro studies have shown that this compound can modulate the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. In vivo studies have shown that this compound can modulate the activity of certain neurotransmitters, including serotonin and dopamine, which are involved in the regulation of mood and behavior. Additionally, this compound has been found to have an effect on the cardiovascular system, the immune system, and the metabolism of cells.
Advantages and Limitations for Lab Experiments
The main advantage of using [4-(Dimethoxymethyl)phenyl]methanamine in laboratory experiments is that it is a relatively non-toxic compound. This makes it an ideal choice for experiments involving cell cultures or animal models. Additionally, this compound is a water-soluble compound, which makes it easy to work with in a laboratory setting.
However, there are some limitations to using this compound in laboratory experiments. For example, it is not possible to use this compound to study the effects of drugs on the central nervous system, as it does not cross the blood-brain barrier. Additionally, this compound is not suitable for studying the long-term effects of drugs, as it is rapidly metabolized in the body.
Future Directions
The potential future directions for [4-(Dimethoxymethyl)phenyl]methanamine research are numerous. One potential direction is to further study the biochemical and physiological effects of this compound, in order to gain a better understanding of its mechanism of action. Additionally, further research could be conducted to determine the effects of this compound on other systems, such as the immune system and the cardiovascular system. Finally, further research could be conducted to explore the potential applications of this compound in drug development and drug delivery.
Scientific Research Applications
[4-(Dimethoxymethyl)phenyl]methanamine has been used in a variety of scientific research applications. It has been used in the study of membrane proteins, as a probe to study the structure of proteins, and as a model system to study the effects of drugs on cells. It has also been used to study the effects of drugs on the nervous system, to study the effects of drugs on the cardiovascular system, and to study the effects of drugs on the immune system. This compound has also been used to study the effects of drugs on the metabolism of cells and to study the effects of drugs on the development of cancer.
Safety and Hazards
properties
IUPAC Name |
[4-(dimethoxymethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPXZDQFZRULSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159730-65-1 | |
| Record name | [4-(dimethoxymethyl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



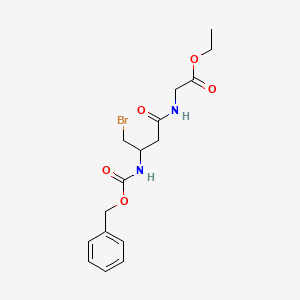
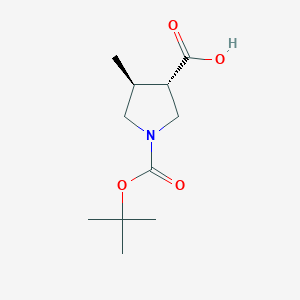
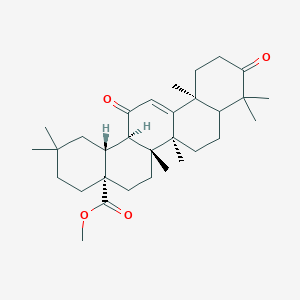
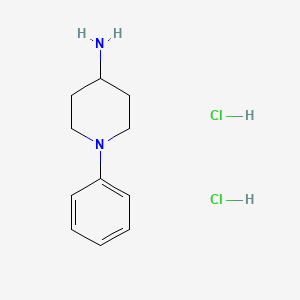
![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)
![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)
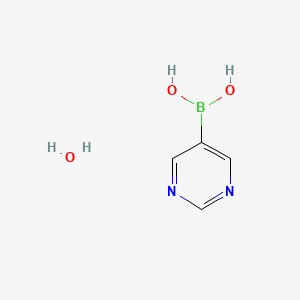
![Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate](/img/structure/B1396528.png)
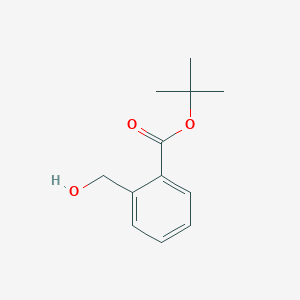
![2,4,6-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B1396530.png)
